molecular formula C12H26O2 B052552 1,12-Dodecanediol CAS No. 5675-51-4

1,12-Dodecanediol

Cat. No. B052552
Key on ui cas rn: 5675-51-4
M. Wt: 202.33 g/mol
InChI Key: GHLKSLMMWAKNBM-UHFFFAOYSA-N
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Patent
US08911760B2

Procedure details

Examples of biodegradable polymer segments for use in the present invention may be selected from suitable members of the following, among others: (a) biodegradable polyester segments, including homopolymer and copolymer segments comprising one or more monomers selected from hydroxyacids such as glycolide, D-lactide, L-lactide, beta-hydroxybutyrate, beta-hydroxyvalerate, beta-malic acid, D-gluconate, L-gluconate, etc., and lactones such as epsilon-caprolactone and delta-valerolactone, etc., p-dioxanones (resulting in the formation of polyether esters), etc., for example, selected from the following segments: polyglycolide, poly-L-lactide (PLLA), poly-D-lactide, poly-D,L-lactide, poly(beta-hydroxybutyrate), poly-D-gluconate, poly-L-gluconate, poly-D,L-gluconate, poly(epsilon-caprolactone), poly(delta-valerolactone), poly(p-dioxanone), poly(lactide-co-glycolide) (PLGA), poly(lactide-co-delta-valerolactone), poly(lactide-co-epsilon-caprolactone), poly(lactide-co-beta-malic acid), and poly(beta-hydroxybutyrate-co-beta-hydroxyvalerate), among others, (b) biodegradable polycarbonate segments, including homopolymers and copolymer segments comprising one or more carbonate monomers selected from trimethylene carbonate, tetramethylene carbonate, 2,2-dimethyltrimethylene carbonate, etc., for example, selected from the following segments: poly(trimethylene carbonate), poly(tetramethylene carbonate), poly(2,2-dimethyltrimethylene carbonate), poly(lactide-co-trimethylene carbonate) and poly(glycolide-co-trimethylene carbonate), among others, (c) polyorthoester segments formed by the transesterification between a diol and diethoxytetrahydrofuran, for example, those formed by the reaction of diols such as trans-cyclohexanedimethanol (tCDM), 1,6-hexane diol (1,6-HD), 1,12-dodecane diol (1,12-DL) etc.) with diketene acetals such as 3,9-bis(ethylidene 2,4,8,10-tetraoxaspiro[5,5]undecane) (DETOSU), and those formed by the polymerization of a triol with an orthoester, (d) polyanhydride segments such as homopolymer and copolymer segments comprising one or more monomers selected from malonic acid, succinic acid, glutaric acid, pimelic acid, suberic acid, azelaic acid, sebacic acid (SA), maleic acid, isophthalic acid (ISO), hexadecandioic acid (HDA), fumaric acid (FA), terephthalic acid (TA), adipic acid (AA), dodecanedioic acid (DD), erucic acid dimer (EAD), and bis(p-carboxyphenoxy)alkanes such as bis(p-carboxyphenoxy)methane, bis(p-carboxyphenoxy)propane (CPP), and bis(p-carboxyphenoxy)hexane, for example, polyanhydride segments selected from the following: poly(adipic anhydride), poly(suberic anhydride), poly(sebacic anhydride), poly(dodecanedioic anhydride), poly(maleic anhydride), poly(sebacic acid-co-fumaric anhydride), poly[bis(p-carboxyphenoxy)methane anhydride], poly[1,3-bis(p-carboxyphenoxy)propane anhydride], poly[1,6-bis(p-carboxyphenoxy)hexane anhydride] and poly[1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid anhydride], among others; (e) poly(phosphazine) segments, and (f) poly(amino acid) segments, including homopolymer and copolymer segments comprising naturally occurring amino acids such as alanine, arginine, asparagine, aspartic acid, cysteine, glutamic acid, glutamine, glycine, histidine, isoleucine, leucine, lysine, methionine, phenylalanine, proline, serine, threonine, tryptophan, tyrosine and valine, as well as atypical amino acids such as lanthionine, 2-aminoisobutyric acid, dehydroalanine and gamma-aminobutyric acid, as well as synthetic amino acid sequences, for example, amino acid derivatives such as those comprising γ-benzyl-L-glutamate and ε-carbobenzoxy-L-lysine, for instance, a poly(γ-benzyl-L-glutamate) (PBLG) segment or a poly(ε-carbobenzoxy-L-lysine) segment, segments comprising dimers based on a deaminated hydroxyl amino acid and an alkyl or aromatic ester of a hydroxyl amino acid, particularly desaminotyrosyl-tyrosine alkyl and aromatic esters (abbreviated as DTR, where R stands for the specific alkyl or aromatic ester used) such as desaminotyrosyl-tyrosine ethyl ester (DTE), desaminotyrosyl-tyrosine butyl ester (DTB), desaminotyrosyl-tyrosine hexyl ester (DTH), desaminotyrosyl-tyrosine octyl ester (DTO), desaminotyrosyl tyrosine dodecyl ester (DTD) and desaminotyrosyl tyrosine benzyl ester, for example, tyrosine-based polycarbonate segments (e.g., copolymers formed by the condensation polymerization of phosgene and a diphenol selected, for instance, from ethyl, butyl, hexyl, octyl, dodecyl, and benzyl esters of desaminotyrosyl-tyrosine, among others), tyrosine-based polyarylate segments (e.g., copolymers of a diphenol and a diacid linked by ester bonds, with diphenols selected, for instance, from ethyl, butyl, hexyl, octyl, dodecyl and benzyl esters of desaminotyrosyl-tyrosine, among others and diacids selected, for instance, from succinic, glutaric, adipic, suberic and sebacic acid, among others), and tyrosine-, leucine- and lysine-based polyester-amide segments, for example, comprising a combination of a desaminotyrosyl tyrosine alkyl or aromatic ester, desaminotyrosyl tyrosine, and various diacids, for example, succinic acid and adipic acid, among others.
[Compound]
Name
poly-D,L-gluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(epsilon-caprolactone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
poly(delta-valerolactone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
poly(p-dioxanone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
poly(lactide-co-glycolide)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
poly(lactide-co-delta-valerolactone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
poly(lactide-co-epsilon-caprolactone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
poly(lactide-co-beta-malic acid)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
poly(trimethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
poly(tetramethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
poly(2,2-dimethyltrimethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
poly(lactide-co-trimethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
poly(glycolide-co-trimethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
polyorthoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
polyglycolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
poly-L-lactide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
poly-D-lactide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
poly-D,L-lactide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
poly(beta-hydroxybutyrate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
poly-D-gluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
poly-L-gluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3](O)[CH2:4][C:5]([OH:7])=O.[CH3:9][CH:10](O)[CH2:11][C:12]([OH:14])=[O:13].C(=O)([O-])[O-].C1(=O)OCCCO1.C1(=O)O[CH2:32][CH2:31][CH2:30][CH2:29][O:28]1.C1(=O)OCC(C)(C)CO1.C(O[C:47]1(OCC)[CH2:51][CH2:50][CH2:49]O1)C>>[CH2:5]([OH:7])[CH2:4][CH2:3][CH2:2][CH2:1][CH2:12][OH:13].[CH2:29]([OH:28])[CH2:30][CH2:31][CH2:32][CH2:49][CH2:50][CH2:51][CH2:47][CH2:9][CH2:10][CH2:11][CH2:12][OH:14] |f:0.1|

Inputs

Step One
Name
poly-D,L-gluconate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
poly(epsilon-caprolactone)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
poly(delta-valerolactone)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
poly(p-dioxanone)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
poly(lactide-co-glycolide)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
poly(lactide-co-delta-valerolactone)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
poly(lactide-co-epsilon-caprolactone)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
poly(lactide-co-beta-malic acid)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC(=O)O)O.CC(CC(=O)O)O
Step Ten
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCCCO1)=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCCCCO1)=O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCC(CO1)(C)C)=O
Step Fifteen
Name
poly(trimethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
poly(tetramethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
poly(2,2-dimethyltrimethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
poly(lactide-co-trimethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
poly(glycolide-co-trimethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
polyorthoester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
polyglycolide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1(OCCC1)OCC
Step 24
Name
poly-L-lactide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
poly-D-lactide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
poly-D,L-lactide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 27
Name
poly(beta-hydroxybutyrate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 28
Name
poly-D-gluconate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 29
Name
poly-L-gluconate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCO)O
Name
Type
product
Smiles
C(CCCCCCCCCCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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